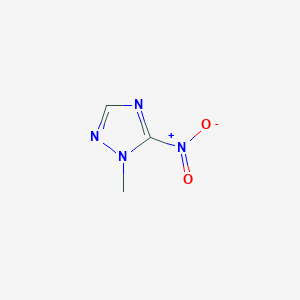
1-methyl-5-nitro-1H-1,2,4-triazole
Overview
Description
1-Methyl-5-nitro-1H-1,2,4-triazole is a heterocyclic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazole ring substituted with a methyl group at the 1-position and a nitro group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Scientific Research Applications
1-Methyl-5-nitro-1H-1,2,4-triazole has numerous applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions . Another method includes catalytic hydrogenation and cyanide addition reactions . These synthetic routes typically require controlled reaction conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize nitrating agents such as nitric acid or nitrogen dioxide to introduce the nitro group into the triazole ring. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro and methyl groups, which can act as electron-withdrawing and electron-donating groups, respectively.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted triazoles.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its biological activity .
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: Known for its high detonation performance and stability.
1-Methyl-4-nitroimidazole: Used in the synthesis of energetic materials and exhibits similar chemical reactivity.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole:
These compounds share structural similarities with this compound but differ in their specific functional groups and resulting chemical properties. The unique combination of the methyl and nitro groups in this compound imparts distinct reactivity and applications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-methyl-5-nitro-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-3(7(8)9)4-2-5-6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISUDTSLOVHDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ETHYL-N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4342700.png)
![N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4342711.png)
![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4342712.png)
![N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~-METHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4342718.png)
![1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4342731.png)
![N~4~-ETHYL-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4342732.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4342736.png)
![1,3-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4342738.png)
![2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-propoxyphenyl)acetamide](/img/structure/B4342754.png)
![2-{3-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-propoxyphenyl)acetamide](/img/structure/B4342758.png)
![N-(4-chlorophenyl)-2-{3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B4342767.png)
![2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-1-(3,4-DIETHOXYPHENETHYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N-(4-CHLOROPHENYL)ACETAMIDE](/img/structure/B4342773.png)
![1-methyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4342777.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B4342789.png)
